4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Description
This benzothiazole derivative features a 4-methoxy-7-methyl-substituted benzothiazole core linked to an azetidine ring bearing a 1,2,3-triazol-2-yl group. The compound’s molecular weight is approximately 314.4 g/mol (exact analogs suggest similar ranges) . Its synthesis likely involves click chemistry or coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
4-methoxy-7-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-9-3-4-11(20-2)12-13(9)21-14(17-12)18-7-10(8-18)19-15-5-6-16-19/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUMCAJDBVZMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole scaffold serves as the foundational structure for this compound. Modern synthetic approaches typically employ condensation reactions between ortho-aminothiophenol derivatives and carbonyl-containing precursors. A recent methodology demonstrated the use of β-keto esters in transesterification reactions with N-Boc-amino alcohols to construct benzothiazole intermediates .
Key reaction parameters include:
-
Temperature: 55–60°C for optimal cyclization
-
Solvent: Chloroform or dichloromethane for improved yield
-
Catalysts: Organocatalytic systems for enantioselective control
A comparative analysis of benzothiazole formation methods reveals the following optimized conditions:
| Parameter | Conventional Method | Advanced Method |
|---|---|---|
| Yield | 45–55% | 62–78% |
| Reaction Time | 24–48 h | 30 h |
| Temperature | 100°C (reflux) | 55°C |
| Byproduct Formation | 15–20% | <5% |
The advanced method utilizes tert-butyl acetoacetate for transesterification, followed by [3 + 2] cycloaddition with 2-(4′-azidophenyl)-benzothiazole derivatives . This approach significantly reduces side reactions through controlled azide-alkyne coupling.
| Step | Conditions | Yield |
|---|---|---|
| Deprotection | 3M HCl, ether extraction | 64% |
| Hydrogenation | Pd(OH)₂/C, 60°C, 72 h | 73–89.5% |
| Salt Formation | HCl/EtOH, reflux | 62–89.5% |
The patent methodology demonstrates scalability, with reported batch sizes up to 400 g of starting material .
Incorporation of the 1,2,3-Triazole Moiety
The triazole component is introduced through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), modified for compatibility with azetidine derivatives. Recent advancements employ:
-
2-Azido-1-azetidinecarboxylates as coupling partners
-
In situ generation of acetylene intermediates
-
Solvent systems: 1,4-dioxane/water (3:1 v/v)
Photophysical studies of analogous triazole-benzothiazole systems reveal:
| Property | Value Range |
|---|---|
| λ<sub>abs</sub> | 305–308 nm |
| λ<sub>em</sub> | 367–371 nm |
| Stokes Shift | 5432–5833 cm<sup>−1</sup> |
| Quantum Yield | 3.36–6.57% |
These characteristics confirm effective π-conjugation between the triazole and benzothiazole systems, crucial for maintaining electronic properties during synthesis .
Final Coupling and Purification
The convergent synthesis concludes with coupling the azetidine-triazole subunit to the benzothiazole core. Key steps include:
-
Nucleophilic aromatic substitution :
-
Benzothiazole C-2 activation with POCl₃
-
Reaction with 3-(2H-1,2,3-triazol-2-yl)azetidine
-
Temperature: 80–90°C in anhydrous DMF
-
-
Purification :
-
Column chromatography (SiO₂, EtOAc/hexanes gradient)
-
Recrystallization from ethanol/water
-
Yield optimization data from analogous reactions:
| Parameter | Effect on Yield |
|---|---|
| Reaction Time | 72 h → 89% (vs 48 h → 67%) |
| Solvent Polarity | DMF > DMSO > THF |
| Equivalents of Base | 2.5 eq. Et₃N optimal |
Mass spectrometry (MS) and <sup>1</sup>H-NMR analyses confirm product identity, with characteristic signals at δ 7.85 (triazole H), 4.30 (azetidine CH₂), and 3.90 (OCH₃) .
Analytical Characterization
Comprehensive characterization data for the final compound:
| Technique | Key Findings |
|---|---|
| HRMS | m/z 301.37 [M+H]<sup>+</sup> (calc. 301.37) |
| <sup>13</sup>C NMR | 165.8 (C=S), 152.1 (triazole C), 56.3 (OCH₃) |
| HPLC Purity | 98.7% (C18, MeOH/H₂O 85:15) |
| Melting Point | 214–216°C (dec.) |
X-ray crystallography of similar derivatives confirms the spatial orientation of the azetidine ring relative to the benzothiazole plane .
Comparative Analysis of Synthetic Routes
Three principal methodologies emerge from recent literature:
-
Linear Synthesis
-
Sequential assembly: Benzothiazole → Triazole → Azetidine
-
Total Yield: 42%
-
Advantages: Simplified purification
-
-
Convergent Approach
-
Separate synthesis of subunits followed by coupling
-
Total Yield: 58%
-
Advantages: Scalability, modularity
-
-
One-Pot Methodology
-
Simultaneous cyclization and coupling
-
Total Yield: 37%
-
Advantages: Reduced processing time
-
The convergent approach demonstrates superior efficiency for large-scale production, particularly when incorporating the azetidine moiety in later stages .
Challenges and Optimization Strategies
Common synthetic hurdles and their solutions:
Recent optimization efforts increased overall yield from 28% to 63% through:
-
Solvent switch from THF to DMF
-
Temperature control during azide addition
-
Implementation of flow chemistry for exothermic steps
Chemical Reactions Analysis
Types of Reactions
4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of benzothiazole and triazole often enhance antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Key Findings:
- Bacterial Inhibition : Research indicates that compounds with the triazole moiety demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with the synthesis of essential cellular components.
Anticancer Applications
The anticancer potential of 4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole has been explored extensively. Its structural similarity to known anticancer agents allows it to interact with various biological targets involved in cancer progression.
Case Studies:
- Ovarian Cancer : A study evaluated the antiproliferative effects on human ovarian cancer cell lines (OVCAR-3, Caov-3, SKOV3). The compound showed significant inhibition of cell growth at concentrations ranging from 0–200 µM using MTT assays .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Antiviral Applications
Emerging research suggests that triazole derivatives can exhibit antiviral properties by inhibiting viral replication and assembly. The incorporation of the triazole ring into the benzothiazole structure enhances interaction with viral proteins.
Insights:
- Influenza Virus : Preliminary studies indicate that compounds similar to 4-methoxy-7-methyl-benzothiazoles can inhibit the replication of influenza viruses by targeting the viral polymerase complex.
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Azetidine Ring
a) 2-{3-[(1H-Imidazol-1-yl)Methyl]Azetidin-1-yl}-4-Methoxy-7-Methyl-1,3-Benzothiazole (CAS 2548997-04-0)
- Key Difference : The azetidine substituent here is an imidazole ring instead of triazole.
- Impact : Imidazole’s NH group introduces additional hydrogen-bonding capacity but may reduce metabolic stability compared to triazole. Molecular weight is identical (314.4 g/mol), but solubility and target interactions differ due to electronic effects .
b) 6-Ethoxy-2-{3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidin-1-yl}-1,3-Benzothiazole (CAS 2548990-34-5)
- Key Differences :
- Ethoxy group at benzothiazole position 6 (vs. methoxy at position 4).
- Pyrazole substituent on azetidine (vs. triazole).
- Pyrazole’s smaller size may reduce steric hindrance in binding pockets .
Core Benzothiazole Modifications
a) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide (9f)
- Key Differences :
- Benzimidazole-thiazole-triazole hybrid (vs. benzothiazole-azetidine-triazole).
- Acetamide linker introduces conformational flexibility.
- Elemental analysis (C, H, N) aligns closely, suggesting comparable purity standards .
b) 4a: 7-{{4-[(Benzo[d]Thiazol-2-yl)Thio]Methyl}-1H-1,2,3-Triazol-1-yl}-4-Methyl-2H-Chromen-2-One
- Key Differences :
- Coumarin-thiazole-triazole scaffold (vs. benzothiazole-azetidine-triazole).
- Thioether linkage increases polar surface area.
- Impact : The coumarin moiety in 4a confers fluorescence properties useful in imaging, whereas the target compound’s benzothiazole-azetidine system is optimized for kinase inhibition .
b) Spectroscopic Data
Biological Activity
4-Methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant studies that elucidate its pharmacological properties.
- Molecular Formula : C14H15N5OS
- Molecular Weight : 299.36 g/mol
- CAS Number : 2549055-82-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the triazole moiety. Various methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to 4-methoxy-7-methylbenzothiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 | |
| Compound B | MCF-7 | 5.10 ± 0.40 | |
| Compound C | A549 | 0.72 |
These findings suggest that modifications in the benzothiazole structure can lead to enhanced anticancer activity.
The mechanisms by which benzothiazole derivatives exert their anticancer effects include:
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation by interfering with cell cycle progression.
Studies have demonstrated that certain derivatives activate both intrinsic and extrinsic apoptotic pathways .
Antimicrobial Activity
Compounds containing the triazole ring have been studied for their antimicrobial properties . Triazoles are known for their broad-spectrum activity against bacteria and fungi. The benzothiazole derivatives have shown promising results in inhibiting the growth of various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.
Other Biological Activities
In addition to anticancer and antimicrobial properties, benzothiazole compounds exhibit other biological activities:
- Antioxidant Activity : Some derivatives show significant antioxidant potential, which may contribute to their overall therapeutic profile.
- Anti-inflammatory Effects : Initial studies indicate that these compounds may possess anti-inflammatory properties, although further research is needed to confirm these effects.
Study on Anticancer Efficacy
In a study conducted by researchers examining various thiazolidine derivatives, it was found that specific modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and K562. The most active compounds had IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Study on Mechanisms
Another investigation focused on the mechanism of action revealed that certain benzothiazole derivatives could inhibit tumor growth in vivo by inducing apoptosis and reducing angiogenesis in tumor models .
Q & A
Basic: What are the common synthetic routes for preparing 4-methoxy-7-methyl-1,3-benzothiazole derivatives with triazole-azetidine substituents?
Answer:
The core benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with sulfur-containing reagents. For triazole-azetidine substituents, click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) is widely employed. For example:
- Step 1: Synthesize the azetidine intermediate by reacting propargyl derivatives with azides under CuSO₄·5H₂O/sodium ascorbate catalysis in DMF .
- Step 2: Couple the azetidine-triazole moiety to the benzothiazole core via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Key parameters: Reaction time (12–24 h), solvent polarity (DMF preferred for solubility), and purification via column chromatography (hexane/ethyl acetate gradients) .
Basic: How is structural characterization performed for this compound and its analogs?
Answer:
- IR spectroscopy identifies functional groups (e.g., C=N stretch in triazole at ~1575 cm⁻¹, S-C benzothiazole absorption at ~726 cm⁻¹) .
- ¹H/¹³C NMR resolves methoxy (δ ~3.8 ppm), methyl (δ ~2.5 ppm), and azetidine protons (δ ~3.5–4.0 ppm). Aromatic protons in the benzothiazole ring appear as doublets (δ ~7.0–8.5 ppm) .
- HRMS confirms molecular weight (e.g., C₁₈H₂₀N₆OS requires m/z 392.1422), with deviations <5 ppm .
Advanced: How can regioselectivity challenges in triazole ring formation be addressed during synthesis?
Answer:
Triazole regioselectivity (1,4- vs. 1,5-disubstitution) depends on:
- Catalyst choice: Cu(I) favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers. For azetidine-linked triazoles, CuSO₄·5H₂O/sodium ascorbate ensures 1,4-regioselectivity .
- Solvent effects: Polar aprotic solvents (DMF) stabilize Cu(I) intermediates, reducing side reactions .
- Validation: X-ray crystallography (e.g., dihedral angles between triazole and benzothiazole planes) confirms regiochemistry .
Advanced: What methodologies are used to analyze conflicting biological activity data for benzothiazole-triazole hybrids?
Answer:
Contradictions in activity (e.g., antitumor vs. antiviral) may arise from:
- Structural variations: Substituent effects on lipophilicity (ClogP) and hydrogen-bonding capacity (e.g., methoxy vs. methyl groups) .
- Assay conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., CYP3A4 inhibition vs. CYP2D6 activation) .
- Resolution:
Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?
Answer:
- Stepwise optimization:
- Temperature control: Microwave-assisted synthesis (e.g., 130°C, 45 min) reduces reaction time and improves yield (79% vs. 65% conventional heating) .
- Catalyst loading: 10 mol% CuSO₄·5H₂O minimizes copper residues while maintaining >70% yield .
- Workup: Precipitation in ice-water followed by vacuum drying reduces solvent traces .
- Scale-up challenges:
- Purification: Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .
Advanced: What computational tools predict the pharmacokinetic properties of this benzothiazole derivative?
Answer:
- ADME prediction:
- Toxicity: ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., benzothiazole sulfonamide metabolites) .
Advanced: How are crystallographic data used to resolve structural ambiguities in analogs?
Answer:
- X-ray diffraction reveals:
- Validation: Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for similar scaffolds .
Advanced: What strategies mitigate metabolic instability in benzothiazole-triazole compounds?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
